![molecular formula C22H30N2O5S B6297595 3-(4-Amino-phenyl)-pyrrolidine-1-carboxylic acid t-butyl ester tosylate CAS No. 2097068-76-1](/img/structure/B6297595.png)
3-(4-Amino-phenyl)-pyrrolidine-1-carboxylic acid t-butyl ester tosylate
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Overview
Description
The compound “3-(4-Amino-phenyl)-pyrrolidine-1-carboxylic acid t-butyl ester tosylate” is a complex organic molecule. It contains an amino-phenyl group (a benzene ring with an amino group), a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), and a carboxylic acid ester group (derived from carboxylic acid and an alcohol, in this case, t-butyl alcohol). The tosylate refers to the tosyl group (CH3C6H4SO3-), a good leaving group in organic synthesis .
Molecular Structure Analysis
The molecular structure would be complex due to the presence of multiple functional groups. The aromatic ring could contribute to the compound’s stability and possibly influence its reactivity. The pyrrolidine ring could also affect the compound’s chemical behavior .Chemical Reactions Analysis
The compound could participate in various chemical reactions. The amino group on the phenyl ring could act as a nucleophile in substitution reactions. The ester group could undergo hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the functional groups present in the molecule. For instance, the presence of an aromatic ring could increase the compound’s stability and possibly its boiling point. The ester group could make the compound more polar .Mechanism of Action
Target of Action
It’s known that similar compounds often target specific enzymes or receptors in the body, which play crucial roles in various biochemical processes .
Mode of Action
It’s known that similar compounds often interact with their targets through binding to active sites, leading to changes in the targets’ functions . This interaction can either inhibit or enhance the activity of the target, depending on the nature of the compound and the target .
Biochemical Pathways
It’s known that similar compounds often affect pathways related to the function of their targets . These effects can lead to various downstream effects, such as changes in cellular processes or signaling pathways .
Pharmacokinetics
It’s known that similar compounds often have properties that affect their bioavailability . For example, the compound’s structure can influence its absorption in the body, its distribution to various tissues, its metabolism by enzymes, and its excretion from the body .
Result of Action
It’s known that similar compounds often lead to changes in cellular processes or signaling pathways, depending on the nature of the compound and its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.C7H8O3S/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,12H,8-10,16H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJQFQCSTPCQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Amino-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester tosylate | |
CAS RN |
2097068-76-1 |
Source
|
Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-aminophenyl)-, 1,1-dimethylethyl ester, compd. with 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097068-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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